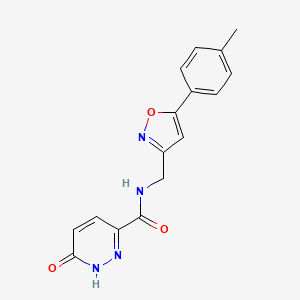
(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone” is a chemical compound that has been studied for its potential therapeutic applications . It contains a total of 30 bonds, including 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ketone, and 1 urea (-thio) derivative .
Synthesis Analysis
The synthesis of this compound has been described in the literature. For example, a Pd (II) complex derived from methanethiol-bridged (2- ((1H-benzo [d]imidazol-2-yl)methylthio)-1H-benzo [d]imidazol-5-yl) (phenyl)methanone has been synthesized and characterized .Molecular Structure Analysis
The molecular structure of “(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone” includes a total of 30 bonds, 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ketone, and 1 urea (-thio) derivative .Chemical Reactions Analysis
The compound has been used in the synthesis of a Pd (II) complex, which was characterized using various spectroscopic techniques .Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.31 . It contains 10 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .Wissenschaftliche Forschungsanwendungen
Anticancer Research
Benzimidazole derivatives have been studied for their potential applications in cancer therapy. A study has reported the synthesis of a palladium (II) complex with a benzimidazole-related ligand that showed tumor inhibitory activity and suggested potential as an anticancer drug .
Antimicrobial Activity
Some benzimidazole compounds have displayed significant antibacterial activity, with certain substitutions on the imidazole ring enhancing their effectiveness .
Corrosion Inhibition
Benzimidazoles have been used as corrosion inhibitors for various metals under acidic conditions, protecting materials from degradation .
Sensitizers in Radiotherapy
Ruthenium complexes with benzimidazole ligands have been prepared for potential use as sensitizers in cancer radiotherapy, enhancing the effectiveness of treatment .
Pharmacological Profile
The core structure of benzimidazole is prevalent in biologically active molecules, indicating its importance in medicinal chemistry and the development of pharmacoactive agents .
Synthesis Methodology
Benzimidazoles have been synthesized using various methodologies, including catalytic redox cycling, which could be applicable to the synthesis of (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone for research purposes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
phenyl-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVONOTFBACQFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2928129.png)
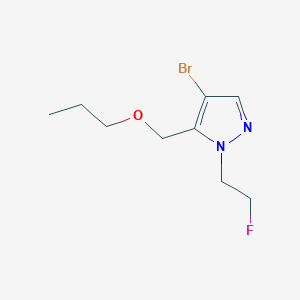

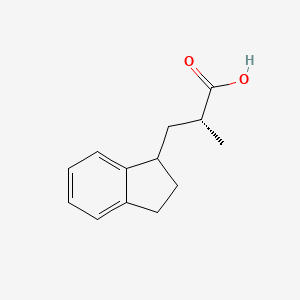
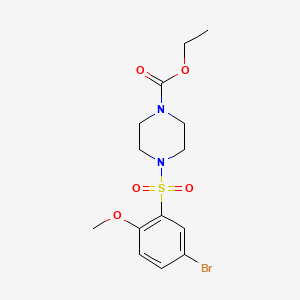
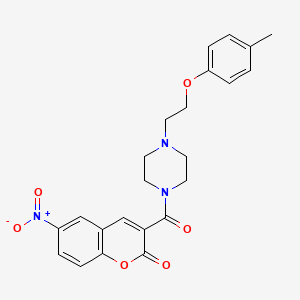
![3-(2,6-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928139.png)
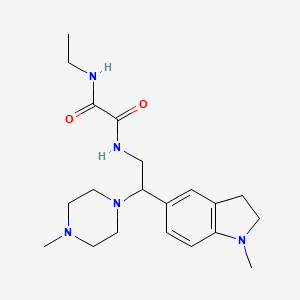
![N-ethyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2928142.png)
![Methyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2928144.png)

![N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2928148.png)
